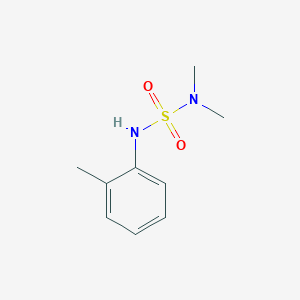

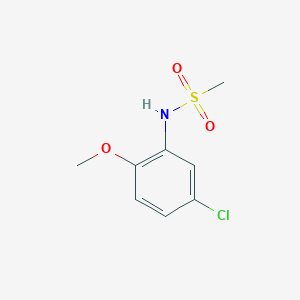

N,N-dimethyl-N'-(2-methylphenyl)sulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfamide derivatives are an important class of compounds in medicinal chemistry due to their potential to form several electrostatic interactions with protein and other targets. These functionalities make them valuable in the development of small-molecule therapeutics. The sulfamide functional group is versatile, often substituting for sulfonamide, sulfamate, or urea functionalities to improve drug properties (Reitz, Smith, & Parker, 2009).

Scientific Research Applications

Dimethyl Sulfoxide (DMSO) in Neurological Research

Dimethyl sulfoxide is widely utilized in neuroscience for its ability to inhibit glutamate responses in hippocampal neurons. DMSO suppresses electrophysiological responses and calcium influx induced by glutamate and its analogs, showcasing potential in treating excitotoxic neurodegenerative conditions (Chengbiao Lu & M. Mattson, 2001).

Sulfamoylation in Organic Synthesis

The sulfamoylation reaction, which involves sulfamide derivatives, is accelerated by certain solvents like N,N-dimethylacetamide. This process is vital for introducing sulfamoyl groups to hydroxyl-containing compounds, significantly impacting the synthesis of pharmaceuticals and agrochemicals (M. Okada, S. Iwashita, & N. Koizumi, 2000).

Cellular and Molecular Biology

DMSO, a relative of sulfamide derivatives, has profound effects on human cellular processes and the epigenetic landscape. Its application in cryopreservation and cell culture assays necessitates careful consideration due to its potential impact on gene expression and DNA methylation patterns (M. Verheijen et al., 2019).

Agricultural Applications

Dimethyl disulfide (DMDS), another sulfamide-related compound, is used as a soil fumigant in agriculture. Its application demonstrates significant control over soilborne pests and pathogens while posing minimal risk to non-target soil organisms and microbial communities, highlighting the importance of sulfamide derivatives in sustainable farming practices (Sadikshya Dangi et al., 2014).

Environmental Chemistry

Sulfonamide-derived compounds and their transition metal complexes show promising antibacterial and antifungal properties. These compounds, synthesized from sulfonamide molecules, could play a crucial role in environmental chemistry by mitigating the impacts of harmful microorganisms in water and soil (Z. Chohan & H. Shad, 2011).

properties

IUPAC Name |

1-(dimethylsulfamoylamino)-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-8-6-4-5-7-9(8)10-14(12,13)11(2)3/h4-7,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEMZKGDNXNTPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl[(2-methylphenyl)sulfamoyl]amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)

![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)

![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)

![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)

![4-bromo-3,5-dimethyl-1-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole](/img/structure/B5560513.png)

![(1R*,3S*)-7-[(3-chloro-2-thienyl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560519.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5560527.png)